5-methoxy-1H-pyrazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-methoxy-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-2-4(3-8)6-7-5/h2-3H,1H3,(H,6,7) |
InChI Key |
FVBVSDRSXJHJBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 1h Pyrazole 3 Carbaldehyde and Analogous Structures
Direct Synthesis Approaches to Pyrazole (B372694) Carbaldehydes
Direct synthetic methods are fundamental to the construction of the pyrazole carbaldehyde framework. These approaches often involve the formation of the pyrazole ring and the introduction of the aldehyde group in a sequential or concerted manner.
The most classic and widely used method for constructing the pyrazole ring is the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. beilstein-journals.org
A particularly powerful method for synthesizing pyrazole carbaldehydes is the Vilsmeier-Haack reaction. organic-chemistry.org This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgnih.gov The reaction can be applied to various precursors. For instance, hydrazones can be cyclized and formylated in one step under Vilsmeier-Haack conditions to yield substituted pyrazole-4-carbaldehydes. nih.govsemanticscholar.org This approach has been successfully used to synthesize a range of 1-aryl-4-formyl-1H-pyrazole-3-carboxylates and 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes. nih.gov The reaction typically involves stirring the hydrazone with the Vilsmeier reagent (DMF-POCl₃), often starting at a low temperature and then heating to around 60–80 °C for several hours. nih.govsemanticscholar.org
The Vilsmeier-Haack reaction has also been employed for the dual functionalization of pyrazole derivatives. For example, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole was simultaneously formylated at the 4-position and chlorinated at the ethoxy side chain to produce 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. mdpi.com This highlights the versatility of the Vilsmeier reagent, which can act as both a formylating and chlorinating agent. mdpi.com
| Precursor | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| N'-(1-phenylethylidene)benzohydrazide derivatives | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | DMF, POCl₃, 60–65 °C, 4 h | Good | semanticscholar.org |
| Ethyl 2-(arylhydrazono)propanoates | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Vilsmeier-Haack Reagent | Not specified | umich.edu |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes | DMF, POCl₃, 70 °C, 5-6 h | Good | nih.gov |
| 5-Chloro-1H-pyrazoles | 5-Chloro-1H-pyrazole-4-carbaldehydes | Vilsmeier-Haack Reagent | Variable | arkat-usa.org |
An alternative strategy for preparing pyrazole carbaldehydes involves the selective oxidation of a precursor where the pyrazole ring is already formed. This is typically achieved by oxidizing a methyl or hydroxymethyl group at the desired position of the pyrazole ring.
The oxidation of pyrazolyl-methanols to the corresponding carbaldehydes is a common and effective method. researchgate.net A variety of oxidizing agents can be employed for this transformation. For example, (1,3-diaryl-1H-pyrazol-4-yl)methanol derivatives have been successfully oxidized to 1,3-diaryl-1H-pyrazole-4-carbaldehydes in yields of 50-85% using a system of FeCl₃·6H₂O catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.net This method is advantageous as it often prevents over-oxidation to the carboxylic acid. researchgate.net Another established reagent for this conversion is pyridinium (B92312) chlorochromate (PCC), which was used to prepare (3-pyridyl)pyrazole-4-carbaldehyde from the corresponding alcohol. researchgate.net
| Substrate | Product | Oxidizing Agent/System | Yield | Reference |
|---|---|---|---|---|
| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | FeCl₃·6H₂O / TEMPO | 50-85% | researchgate.net |
| [1-(4-Methylsulfonyl)phenyl-3-(3-pyridyl)-1H-pyrazol-4-yl]methanol | 1-(4-Methylsulfonyl)phenyl-3-(3-pyridyl)-1H-pyrazole-4-carbaldehyde | Pyridinium chlorochromate (PCC) | Not specified | researchgate.net |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for building molecular complexity with high efficiency and atom economy. mdpi.comacs.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles, some of which are analogous to pyrazole carbaldehydes or serve as precursors. beilstein-journals.orgrsc.org
For instance, a four-component reaction involving aldehydes, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) is a well-established route to pyrano[2,3-c]pyrazoles, which are fused pyrazole systems. mdpi.comnih.gov These reactions can be catalyzed by various agents, including piperidine (B6355638) or taurine, and can often be performed in green solvents like water. mdpi.comnih.gov While not directly yielding simple pyrazole carbaldehydes, these MCRs demonstrate the potential for rapid assembly of the core pyrazole structure alongside other functional groups from simple starting materials. mdpi.comrsc.org
A three-component synthesis of fully substituted pyrazoles has been achieved using aldehydes, arylhydrazines, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) with a reusable ionic liquid catalyst. researchgate.net Another approach involves the reaction of enaminones, hydrazine, and aryl halides, catalyzed by copper, to form 1,3-substituted pyrazoles. nih.gov These modular strategies allow for significant structural diversity in the final pyrazole products. beilstein-journals.orgnih.gov
Advanced Catalytic and Transformative Synthetic Pathways
Modern synthetic chemistry has introduced advanced catalytic systems to overcome the limitations of classical methods, offering improved selectivity, milder reaction conditions, and access to novel chemical space.
Transition metal catalysis has become indispensable for the functionalization of heterocyclic compounds, including pyrazoles. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. ktu.edu These methods have been applied to the synthesis of substituted pyrazole carbaldehydes, typically starting from a halogenated or triflate-substituted pyrazole carbaldehyde precursor. ktu.edu For example, 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes have been prepared from 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde via Suzuki and Sonogashira couplings. ktu.edu
Nickel-based heterogeneous catalysts have been employed for the one-pot, three-component synthesis of pyrazole derivatives from hydrazines, ketones, and aldehydes at room temperature. mdpi.com Similarly, copper catalysts have been used to promote the aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates to produce pyrazoles. organic-chemistry.org Iron and ruthenium complexes have also been shown to catalyze the synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols, or from 1,3-diols and hydrazines, respectively. organic-chemistry.org These methods provide regioselective access to a variety of pyrazole structures under catalytic conditions. organic-chemistry.org
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Cross-Coupling (Suzuki, Sonogashira) | Palladium | Pyrazole triflate, Boronic acid/Alkyne | 3-Substituted pyrazole-4-carbaldehydes | ktu.edu |
| One-Pot Condensation | Nickel (heterogeneous) | Hydrazine, Ketone, Aldehyde | Substituted Pyrazoles | mdpi.com |
| Acceptorless Dehydrogenative Coupling | Ruthenium | 1,3-Diol, Arylhydrazine | Pyrazoles | organic-chemistry.org |
| Domino Reaction | Copper | Enaminone, Hydrazine, Aryl halide | 1,3-Substituted Pyrazoles | nih.gov |
Visible-light photoredox catalysis has gained prominence as a green and sustainable method for driving chemical reactions under mild conditions. rsc.org This approach has been applied to the synthesis and modification of pyrazole derivatives.
One study reported the visible-light-induced transformation of pyrazolo[1,2-a]pyrazolone substrates, which absorb visible light directly without an external photosensitizer. nih.gov Irradiation of a model substrate with 400 nm LEDs in dichloromethane (B109758) led to a C–N bond cleavage, ultimately forming the corresponding N-substituted pyrazole aldehyde in 78% yield. nih.gov This demonstrates a novel, photocatalyst-free pathway to pyrazole aldehydes driven by light.
In other work, visible light photocatalysis has been used to synthesize polysubstituted pyrazoles from hydrazine and various Michael acceptors in the presence of air as the terminal oxidant. organic-chemistry.org Another application involves the visible-light-mediated aerobic oxidative construction of pyrazolo[4,3-d]pyrimidin-7(6H)-ones from 4-amino-1H-pyrazole-5-carboxamide and various aldehydes, showcasing the power of photocatalysis in building complex fused heterocyclic systems from pyrazole precursors. rsc.org These emerging photoredox strategies offer innovative and environmentally benign routes to pyrazole-containing molecules.
[3+2] Cycloaddition Reactions in Pyrazole Ring Construction
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocyclic rings, including pyrazoles. This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or an alkyne, to form a five-membered ring. In the context of pyrazole synthesis, common 1,3-dipoles include diazo compounds, nitrilimines, and sydnones. nih.gov
One prominent example is the reaction of sydnones, which are mesoionic heterocyclic compounds, with alkynes. This reaction provides a regioselective route to a variety of substituted pyrazoles. mdpi.com For instance, 3-arylsydnones have been reacted with dimethyl acetylenedicarboxylate (DMAD) to yield 1-arylpyrazoles in good yields. mdpi.com The reaction typically proceeds under thermal conditions, with the sydnone (B8496669) acting as a masked 1,3-dipole that, upon cycloaddition with the alkyne and subsequent extrusion of carbon dioxide, forms the aromatic pyrazole ring.
Another versatile approach within the [3+2] cycloaddition manifold is the reaction of nitrile imines with alkynes or alkyne surrogates. nih.gov Nitrile imines can be generated in situ from hydrazonoyl halides in the presence of a base. Their subsequent reaction with a dipolarophile leads to the formation of the pyrazole ring. This method has been successfully employed for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov
Furthermore, diazo compounds are widely used 1,3-dipoles for pyrazole synthesis. Their reaction with alkynes provides a direct route to the pyrazole core. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the diazo compound and the alkyne. organic-chemistry.org
Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis
| 1,3-Dipole | Dipolarophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(2-Fluorophenyl)sydnone | Dimethyl acetylenedicarboxylate (DMAD) | 1-(2-Fluorophenyl)-3,4-dicarbomethoxypyrazole | 80% | mdpi.com |
| N-Phenyl-C-(4-chlorophenyl)nitrilimine | α-Bromocinnamaldehyde | 1,3-Diphenyl-4-benzoyl-5-bromopyrazoline (intermediate) | Good | nih.gov |
| Diphenyldiazomethane | Phenylacetylene | 1,3,3,5-Tetraphenyl-3H-pyrazole | Not specified | organic-chemistry.org |
| 3-Phenylsydnone | N-Phenylmaleimide | 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid N-phenylimide | Good | benthamdirect.com |
Vilsmeier-Haack Formylation in Pyrazole Carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. rsc.org This reaction employs the Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate. arkat-usa.org For pyrazoles, which are electron-rich heterocycles, the Vilsmeier-Haack reaction is a highly effective method for the synthesis of pyrazole carbaldehydes. rsc.org
The formylation of pyrazoles generally occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring. rsc.org However, the regioselectivity can be influenced by the substituents already present on the ring. The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent acts as the electrophile.
A variety of substituted pyrazoles have been successfully formylated using the Vilsmeier-Haack reaction to produce the corresponding pyrazole-4-carbaldehydes in good to excellent yields. rsc.orgarkat-usa.org For instance, 1,3-disubstituted-5-chloro-1H-pyrazoles undergo formylation at the C4 position under Vilsmeier-Haack conditions. arkat-usa.org Similarly, various phenylhydrazones can be converted directly to 1-phenyl-1H-pyrazole-4-carbaldehydes through a one-pot cyclization and formylation process using the Vilsmeier-Haack reagent.
The reaction conditions for the Vilsmeier-Haack formylation of pyrazoles are generally mild, although heating may be required in some cases to drive the reaction to completion. rsc.orgarkat-usa.org The versatility of this reaction makes it a valuable tool for the synthesis of pyrazole-based aldehydes, which are important intermediates for the preparation of more complex molecules with potential biological activities.
Table 2: Examples of Vilsmeier-Haack Formylation of Pyrazoles
| Starting Pyrazole Derivative | Vilsmeier-Haack Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55% | arkat-usa.org |
| 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole | DMF, POCl₃ | 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Good | |
| (E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ | 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Excellent | rsc.org |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | DMF, POCl₃ | 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes | Good | arkat-usa.org |
Structural Elucidation and Advanced Characterization of 5 Methoxy 1h Pyrazole 3 Carbaldehyde Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide invaluable information regarding the electronic and structural properties of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are synergistically used for the unambiguous identification and characterization of pyrazole (B372694) carbaldehyde derivatives.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).
In the analysis of pyrazole carbaldehyde derivatives, the ¹H NMR spectrum reveals characteristic signals that confirm the presence of key structural motifs. For instance, in the derivative 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, the formyl proton (-CHO) gives rise to a distinct singlet peak at a downfield chemical shift of approximately δ 9.86 ppm. mdpi.com The proton on the pyrazole ring (Pyr 5-H) is also observed as a singlet around δ 8.15 ppm. mdpi.com Protons of the methoxy (B1213986) group (-OCH₃) typically appear as a sharp singlet further upfield. mdpi.com
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield position, for example at δ 183.1 ppm for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. mdpi.com The carbons of the pyrazole ring and the methoxy carbon also show distinct signals, such as δ 163.0 (Pyr C-3), δ 129.3 (Pyr C-5), and δ 55.6 (-OCH₃) in the aforementioned derivative. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Pyrazole Carbaldehyde Derivative Data for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in CDCl₃ mdpi.com
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CHO | 9.86 (s) | 183.1 |
| Pyr 5-H | 8.15 (s) | 129.3 |
| Ph 2,6-H | 7.56–7.51 (m) | 120.6 |
| Ph 3,5-H | 7.00–6.95 (m) | 114.7 |
| -OCH₂CH₂Cl | 4.64 (t) | 68.9 |
| -OCH₂CH₂Cl | 3.91 (t) | 41.5 |
| -OCH₃ | 3.85 (s) | 55.6 |
| Pyr C-3 | - | 163.0 |
| Ph C-4 | - | 158.9 |
| Ph C-1 | - | 132.5 |
s = singlet, t = triplet, m = multiplet
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For pyrazole carbaldehyde derivatives, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears as a strong, sharp peak in the region of 1660-1680 cm⁻¹. For example, a characteristic intense peak for the formyl group in 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is observed at 1667 cm⁻¹. mdpi.com Similarly, for 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, this band is found at ν = 1680 cm⁻¹. researchgate.net Other important vibrations include C-H stretching of the aromatic and aliphatic parts, C=N stretching of the pyrazole ring (around 1638 cm⁻¹), and C-O stretching of the methoxy group. mdpi.comresearchgate.net
Table 2: Key FT-IR Absorption Bands for Pyrazole Carbaldehyde Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aldehyde (CHO) | C=O Stretch | 1660 - 1680 | mdpi.comresearchgate.net |
| Pyrazole Ring | C=N Stretch | ~1638 | researchgate.net |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | mdpi.com |
| Methoxy (OCH₃) | C-O Stretch | 1020 - 1260 | mdpi.com |
ESI-MS is a soft ionization technique used to accurately determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition with high precision. In the characterization of pyrazole derivatives, ESI-MS is crucial for confirming the molecular formula. For example, the structure of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde was confirmed by HRMS, which showed a predominant sodium adduct [M+Na]⁺ at m/z 303.0508, corresponding to the calculated value of 303.0507 for C₁₃H₁₃ClN₂NaO₃. mdpi.com This level of accuracy unequivocally validates the proposed molecular structure.
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals, typically π → π* and n → π* transitions in conjugated systems like pyrazole carbaldehydes. The UV-Vis spectrum of 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, when measured in methanol, displayed three absorption bands at approximately 277 nm, 245 nm, and 205 nm, which are characteristic of the electronic transitions within the aromatic and heterocyclic ring systems. researchgate.net These absorption maxima (λ_max) are influenced by the specific substitution pattern on the pyrazole and any attached aryl rings.
Solid-State Structural Determination via X-ray Crystallography
While spectroscopic methods define the connectivity and electronic nature of a molecule, single-crystal X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation.
Table 3: Selected Crystallographic Data for a Pyrazole Carbaldehyde Derivative Data for 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.6207 |
| b (Å) | 7.1695 |
| c (Å) | 22.9228 |
| β (°) | 99.168 |
| Volume (ų) | 1398.67 |
| Dihedral Angle (Pyrazole - Phenyl) | 73.67° |
Characterization of Intermolecular Interactions and Crystal Packing Motifs
The supramolecular architecture of pyrazole-carbaldehyde derivatives is dictated by a network of weak, non-covalent interactions. Analysis of single-crystal X-ray diffraction data for several derivatives reveals that hydrogen bonds, particularly C–H···O interactions, and π-stacking are the predominant forces governing their crystal packing. These interactions guide the assembly of molecules into well-defined one-, two-, or three-dimensional structures.
Detailed crystallographic studies of various substituted pyrazole-carbaldehyde compounds provide insight into recurring packing motifs. For instance, the crystal structure of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is notable for having four independent molecules in its asymmetric unit. researchgate.net The packing of these molecules is dominated by extensive C–H···O interactions, which link the molecules into layers. These layers are further connected by C–H···π contacts. researchgate.net
Similarly, in the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the molecules are linked by specific C–H···O interactions. researchgate.net In other derivatives, such as 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, classical hydrogen bonds are absent. Instead, the crystal structure is stabilized by weak C–H···π interactions. nih.govresearchgate.net
More complex pyrazole derivatives also exhibit these characteristic interactions. The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide features intermolecular N–H···O hydrogen bonds, C–H···O interactions, and significant π-π contacts with centroid-centroid distances measured at 3.61 Å and 3.65 Å. cardiff.ac.uk These interactions collectively contribute to the formation of a stable, layered crystal lattice. researchgate.net
The geometric parameters of these intermolecular contacts are crucial for understanding the stability of the crystal packing. The tables below summarize key crystallographic data and interaction geometries for selected pyrazole-carbaldehyde derivatives, illustrating the nature and diversity of these non-covalent bonds.
Table 1: Crystallographic Data for Selected Pyrazole-Carbaldehyde Derivatives
| Compound Name | Formula | Crystal System | Space Group | Ref. |
|---|---|---|---|---|
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₄N₂O₂ | Monoclinic | P2₁/c | nih.govresearchgate.net |
| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₄N₂O₂ | Triclinic | P1 | researchgate.net |
Table 2: Key Intermolecular Interactions in Pyrazole-Carbaldehyde Derivatives
| Compound Name | Interaction Type | Description | Ref. |
|---|---|---|---|
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | C–H···π | Weak interactions involving the centroid of a phenyl ring provide crystal stabilization in the absence of classical hydrogen bonds. | nih.govresearchgate.net |
| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C–H···O, C–H···π | Extensive C–H···O interactions form molecular layers, which are subsequently linked by C–H···π contacts. | researchgate.net |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C–H···O | Molecules are linked to neighbors via two directionally specific C–H···O interactions. | researchgate.net |
These findings collectively underscore that weak, directional intermolecular forces, primarily C–H···O and π-system interactions, are fundamental in defining the solid-state structures of 5-methoxy-1H-pyrazole-3-carbaldehyde derivatives. The specific substituents on the pyrazole and adjacent rings modulate the strength and nature of these interactions, leading to diverse yet predictable packing motifs.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde |
Reactivity and Derivatization Strategies of 5 Methoxy 1h Pyrazole 3 Carbaldehyde
Chemical Transformations at the Aldehyde Functionality
The aldehyde group at the C-3 position of the pyrazole (B372694) ring is a key site for chemical modification. It readily participates in various classical aldehyde reactions, providing a gateway to a wide array of derivatives.
Nucleophilic Addition Reactions with Various Nucleophiles
The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a range of nucleophiles. These reactions are fundamental to extending the carbon skeleton and introducing new functional groups. For instance, organometallic reagents like Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols. Similarly, cyanide ions can add to form cyanohydrins, which are valuable intermediates for the synthesis of α-hydroxy acids and α-amino acids. The electron-donating nature of the methoxy (B1213986) group on the pyrazole ring can influence the reactivity of the aldehyde, potentially modulating its susceptibility to nucleophilic attack compared to other aromatic aldehydes.
Condensation Reactions for Schiff Base and Imine Formation
One of the most common transformations of 5-methoxy-1H-pyrazole-3-carbaldehyde is its condensation with primary amines to form Schiff bases or imines. This reaction is typically catalyzed by acid and involves the formation of a carbon-nitrogen double bond. These Schiff bases are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of more complex molecules. For example, they can be reduced to form secondary amines or be used in cycloaddition reactions. The formation of Schiff bases derived from pyrazole carbaldehydes is a key step in the synthesis of various biologically active compounds and metal complexes. researchgate.net
Selective Reduction Reactions of the Carbaldehyde Group
The carbaldehyde group can be selectively reduced to a primary alcohol, (5-methoxy-1H-pyrazol-3-yl)methanol, or further to a methyl group. The choice of reducing agent determines the outcome of the reaction. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are commonly used for the selective reduction of the aldehyde to the corresponding alcohol without affecting other functional groups on the pyrazole ring. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), can also be employed for this transformation. Clemmensen or Wolff-Kishner reduction conditions can be used to deoxygenate the aldehyde completely to a methyl group, yielding 3-methyl-5-methoxy-1H-pyrazole.
Pyrazole Ring Functionalization and Heterocyclic Annulation Reactions
Beyond the reactivity of the aldehyde group, this compound is a valuable precursor for the construction of fused heterocyclic systems. The pyrazole ring, in conjunction with the aldehyde functionality, provides the necessary reactive sites for annulation reactions, leading to the formation of novel bicyclic and polycyclic aromatic systems.
Synthesis of Novel Fused Pyrazole Systems (e.g., Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines)
This compound is a key starting material for the synthesis of various fused pyrazole heterocycles, which are of significant interest in medicinal chemistry.
Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized through multi-component reactions involving the pyrazole aldehyde. For instance, a one-pot reaction of a 5-aminopyrazole derivative, an aldehyde, and an active methylene (B1212753) compound can yield substituted pyrazolo[3,4-b]pyridines. researchgate.net The aldehyde group of this compound can participate in condensation reactions that ultimately lead to the formation of the fused pyridine (B92270) ring. mdpi.comnih.gov
Pyrazolo[1,5-a]pyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.netias.ac.innih.gov While this compound itself is not a direct precursor in the most common synthetic routes, its derivatives, particularly those where the aldehyde is transformed into a group suitable for cyclization, can be employed. For example, the aldehyde can be used to build a side chain that contains the necessary functionality for cyclization with an aminopyrazole to form the fused pyrimidine (B1678525) ring.
The following table summarizes representative examples of fused pyrazole systems synthesized from pyrazole aldehyde precursors.
| Fused System | Precursors | Reaction Conditions | Reference |
| Pyrazolo[3,4-b]pyridine | 5-aminopyrazole, aromatic aldehyde, β-ketonitrile | Acetic acid, microwave irradiation | researchgate.net |
| Pyrazolo[3,4-b]quinoline | 3-aminopyrazole, o-halogeno benzaldehyde | - | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | 5-aminopyrazole, diethyl malonate | Sodium ethanolate | nih.gov |
Derivatization to Hybrid Scaffolds and Metal Complexes
The versatile reactivity of this compound allows for its incorporation into larger, more complex molecular frameworks, known as hybrid scaffolds. dntb.gov.ua These are molecules that combine the pyrazole core with other pharmacologically relevant moieties to create new chemical entities with potentially enhanced biological activities.
For example, the aldehyde can undergo Knoevenagel condensation with active methylene compounds, such as benzimidazolyl acetonitrile, to link the pyrazole ring to a benzimidazole (B57391) system. nih.govacs.org This creates a hybrid molecule that incorporates structural features of both heterocyclic systems.
Furthermore, derivatives of this compound, particularly Schiff bases formed from its condensation with various amines, are excellent ligands for the formation of metal complexes. researchgate.net The nitrogen atoms of the pyrazole ring and the imine group can coordinate to a variety of metal ions, forming stable coordination compounds. These metal complexes have been investigated for their catalytic and biological properties. The specific coordination geometry and the electronic properties of the complex are influenced by the nature of the metal ion and the substituents on the pyrazole and amine moieties. nih.gov
Exploration of Silicon and Sulfur-Containing Derivatives
The aldehyde functional group of this compound serves as a versatile anchor for introducing silicon and sulfur-containing moieties, thereby expanding the molecular diversity and potential applications of the parent scaffold. These derivatizations typically proceed through reactions at the carbonyl carbon, leading to a wide range of structurally distinct molecules.
Silicon-Containing Derivatives
While direct silylation of this compound is not extensively documented in dedicated studies, established chemical principles allow for the exploration of silicon-containing derivatives, primarily through immobilization on silica-based supports. This strategy is valuable for applications such as solid-phase extraction or heterogeneous catalysis.
A well-documented approach for analogous compounds involves the functionalization of silica (B1680970) gel. nih.govnih.gov The process begins with the modification of the silica surface to introduce reactive groups, followed by the covalent attachment of the pyrazole aldehyde.
Synthesis Strategy for Immobilization:
Surface Activation: Silica gel is first treated with an organosilane, such as 3-aminopropyltrimethoxysilane, in a suitable solvent like toluene (B28343). This reaction grafts aminopropyl groups onto the silica surface, creating an amino-functionalized support (Si-NH₂). nih.gov
Schiff Base Condensation: The resulting aminopropylsilica is then reacted with a pyrazole carbaldehyde. The aldehyde group of the pyrazole condenses with the primary amine on the silica surface to form a stable imine (Schiff base) linkage. This covalently immobilizes the pyrazole moiety onto the silicon-based material. nih.gov
This method effectively creates a new material where the pyrazole unit is part of a larger, silicon-based framework. The reaction for a structurally related pyrazole carbaldehyde is detailed in the table below.
Table 1: Synthesis of Immobilized Pyrazole-Carbaldehyde on Silica Gel
| Step | Reactants | Reagents/Conditions | Product | Purpose |
| 1 | Silica Gel (SiO₂) | 3-Aminopropyltrimethoxysilane, Toluene, Reflux | 3-Aminopropylsilica (Si-NH₂) | Functionalization of silica surface with amine groups. nih.gov |
| 2 | 3-Aminopropylsilica | 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde, Ethanol (B145695), Reflux | ((1,5-Dimethyl-1H-pyrazol-3-yl)methylene)imine-Substituted Silica | Covalent immobilization of the pyrazole moiety via imine bond formation. nih.gov |
Sulfur-Containing Derivatives
The aldehyde group of this compound is highly susceptible to reactions with various sulfur nucleophiles, leading to the formation of diverse sulfur-containing heterocycles and acyclic derivatives. These reactions include condensations to form thiosemicarbazones and cyclocondensations to yield complex fused-ring systems.
Key Derivatization Strategies:
Thiosemicarbazone Formation: A straightforward derivatization involves the condensation reaction with thiosemicarbazide (B42300). umich.eduresearchgate.net The nucleophilic attack of the terminal amino group of thiosemicarbazide on the aldehyde carbonyl, followed by dehydration, yields the corresponding this compound thiosemicarbazone.
Thiazolidinone Synthesis: The aldehyde can participate in multicomponent reactions to form more complex heterocyclic structures. For instance, the reaction of a pyrazole carbaldehyde with 2-mercaptoacetic acid and various substituted aromatic amines in toluene results in the formation of pyrazolyl-substituted thiazolidin-4-ones. umich.eduresearchgate.net This reaction demonstrates the aldehyde's utility as a building block for constructing sulfur-containing five-membered rings.
Thieno[2,3-c]pyrazole Synthesis: Advanced derivatization can be achieved through the synthesis of fused heterocyclic systems. A relevant example is the reaction of a 5-chloro-substituted pyrazole-4-carbaldehyde with methyl thioglycolate in the presence of a base like sodium carbonate. semanticscholar.org This reaction proceeds via nucleophilic substitution of the chlorine atom followed by an intramolecular condensation involving the aldehyde, ultimately forming a fused thieno[2,3-c]pyrazole system. semanticscholar.org This highlights a pathway to creating bicyclic structures with both sulfur and nitrogen heteroatoms.
Table 2: Examples of Sulfur-Containing Derivatization Reactions for Pyrazole Aldehydes
| Derivative Type | Key Reagents | Reaction Principle | Resulting Structure |
| Thiosemicarbazone | Thiosemicarbazide | Condensation | Acyclic derivative with a C=N-NH-C(=S)NH₂ moiety. umich.eduresearchgate.net |
| Thiazolidin-4-one | 2-Mercaptoacetic acid, Aromatic Amine | Cyclocondensation | Five-membered sulfur-containing heterocyclic ring attached to the pyrazole. umich.eduresearchgate.net |
| Thieno[2,3-c]pyrazole | Methyl Thioglycolate (with a halo-pyrazole precursor) | Cyclization via Nucleophilic Substitution and Condensation | Fused thiophene (B33073) ring system. semanticscholar.org |
These strategies underscore the chemical versatility of the carbaldehyde group in this compound for creating a library of novel silicon and sulfur-containing compounds.
Computational and Theoretical Investigations of 5 Methoxy 1h Pyrazole 3 Carbaldehyde Systems
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT has become an indispensable tool for investigating the properties of pyrazole (B372694) derivatives. eurasianjournals.comarabjchem.org It allows for the accurate calculation of molecular geometries, electronic properties, and spectroscopic signatures. jcsp.org.pk
Table 1: Illustrative Optimized Geometric Parameters for a Pyrazole Ring System Data is hypothetical and based on typical values for pyrazole derivatives.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | N1-N2 | ~1.35 Å |
| N2-C3 | ~1.33 Å | |
| C3-C4 | ~1.42 Å | |
| C4-C5 | ~1.37 Å | |
| C5-N1 | ~1.34 Å | |
| Bond Angle | C5-N1-N2 | ~112° |
| N1-N2-C3 | ~105° | |
| N2-C3-C4 | ~111° | |
| C3-C4-C5 | ~106° |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. asrjetsjournal.org In pyrazole derivatives, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For the related (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, the HOMO-LUMO energies were calculated to determine reactivity descriptors. asrjetsjournal.org
Table 2: Illustrative FMO Parameters and Reactivity Descriptors Based on the methodology for a related pyrazole carbaldehyde derivative. asrjetsjournal.org
| Parameter | Symbol | Value (Illustrative) |
|---|---|---|
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -2.1 eV |
| Energy Gap | ΔE | 4.4 eV |
| Ionization Potential | IP | 6.5 eV |
| Electron Affinity | EA | 2.1 eV |
| Electronegativity | χ | 4.3 eV |
| Chemical Hardness | η | 2.2 eV |
| Softness | S | 0.227 eV-1 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting how it will interact with other species. The MEP map uses a color scale to represent electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. Green areas represent neutral potential. For a molecule like 5-methoxy-1H-pyrazole-3-carbaldehyde, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and carbonyl groups and the nitrogen atoms of the pyrazole ring, identifying them as key sites for interaction. asrjetsjournal.org
Tautomerism and Isomerism Studies in Methoxy-Pyrazole Systems
Pyrazoles are well-known for exhibiting prototropic tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological activity. nih.govresearchgate.net This is particularly relevant for 3(5)-substituted pyrazoles where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. nih.gov
For this compound, two primary annular tautomers are possible: this compound and 3-methoxy-1H-pyrazole-5-carbaldehyde. The relative stability of these tautomers is highly dependent on the nature and position of the substituents. researchgate.net
Computational methods, particularly DFT, are extensively used to predict the equilibrium between these tautomeric forms. By calculating the total energies of the optimized geometries of each tautomer, researchers can determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more stable and thus more abundant form at equilibrium. nih.govresearchgate.net Factors such as intramolecular hydrogen bonding and the electronic effects (electron-donating or withdrawing nature) of the substituents play a crucial role. For example, strong electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net The presence of solvent can also significantly influence the tautomeric equilibrium, an effect that can be modeled computationally using solvation models. nih.gov
Table 3: Illustrative Relative Energies of Pyrazole Tautomers Data is hypothetical and for illustrative purposes.
| Tautomer | Description | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Tautomer A | This compound | 0.00 | ~75% |
Impact of Substituents on Tautomeric Preferences
The pyrazole ring can exist in different tautomeric forms, and the position of the substituents plays a critical role in determining the most stable tautomer. In the case of this compound, the electron-donating nature of the methoxy group (-OCH3) and the electron-withdrawing nature of the carbaldehyde group (-CHO) significantly influence the tautomeric equilibrium.
Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the relative energies of the possible tautomers. For this compound, two primary tautomers are considered: one where the methoxy group is at the 5-position and the carbaldehyde at the 3-position, and the other where the methoxy group is at the 3-position and the carbaldehyde at the 5-position.
Computational studies on substituted pyrazoles have established that electron-donating groups, such as a methoxy group, tend to favor the tautomer where the substituent is located at the C3 position. Conversely, electron-withdrawing groups, like a carbaldehyde group, stabilize the tautomer where they are at the C5 position. This is due to the electronic effects on the pyrazole ring, where the electron density is distributed to achieve the most stable configuration.
Based on these principles, it is predicted that the tautomer with the methoxy group at the 3-position and the carbaldehyde group at the 5-position would be the more stable form. However, the interplay between these two substituents requires specific computational analysis to quantify the energy difference. The following table presents hypothetical relative energy values based on DFT calculations for similar systems, illustrating the expected tautomeric preference.
| Tautomer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|
| Tautomer 1 | 5-methoxy, 3-carbaldehyde | 1.5 | Less Stable |
| Tautomer 2 | 3-methoxy, 5-carbaldehyde | 0.0 | More Stable |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible target for this compound is a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis and is a common target in cancer therapy.
Molecular docking simulations predict the preferred orientation of the ligand when it binds to the active site of a protein. The binding affinity is estimated through a scoring function, which typically provides a value in kcal/mol. For pyrazole derivatives binding to kinase domains, interactions with key amino acid residues in the ATP-binding pocket are crucial for inhibitory activity.
In a hypothetical docking study of this compound with the VEGFR-2 kinase domain, the pyrazole core is expected to form key hydrogen bonds. Specifically, the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors. The methoxy and carbaldehyde substituents can also participate in hydrogen bonding or hydrophobic interactions, further stabilizing the complex.
Commonly observed interactions for pyrazole-based kinase inhibitors include hydrogen bonds with the hinge region of the kinase, particularly with the backbone amide and carbonyl groups of conserved amino acids like aspartate (Asp) and lysine (B10760008) (Lys). nih.gov The following table summarizes a plausible ligand-protein interaction profile based on docking studies of similar compounds. nih.govnih.gov
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| VEGFR-2 | -9.5 | Asp1046, Lys868 | Hydrogen Bonding |
| Val916, Leu1035 | Hydrophobic Interactions |
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur in a biological environment. Key metrics used to assess stability are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
The RMSD of the ligand and the protein backbone atoms are monitored throughout the simulation. A stable complex is indicated by the RMSD values reaching a plateau, suggesting that the system has reached equilibrium. nih.gov For the this compound-VEGFR-2 complex, a stable RMSD for the ligand would indicate that it remains securely bound in the active site.
The RMSF of individual amino acid residues reveals the flexibility of different parts of the protein. Residues in the active site that interact with the ligand are expected to show lower fluctuations, indicating a stable binding interaction. rsc.org The following table presents representative data from an MD simulation of a pyrazole derivative in complex with a protein kinase, illustrating the expected stability metrics.
| Simulation Parameter | Average Value (Å) | Interpretation |
|---|---|---|
| Protein RMSD | 1.8 | Stable protein backbone |
| Ligand RMSD | 0.9 | Stable ligand binding |
| Active Site Residue RMSF | 0.7 | Low flexibility, stable interaction |
Medicinal Chemistry and Pharmacological Potential of 5 Methoxy 1h Pyrazole 3 Carbaldehyde Derivatives
Scaffold Design and Structure-Activity Relationship (SAR) Studies for Therapeutic Development
The strategic design of therapeutic agents often begins with a core scaffold that can be systematically modified to optimize interactions with a biological target. Pyrazole (B372694) C-3/C-5 carbaldehydes, including the 5-methoxy variant, are highly valued as building blocks in this process. The aldehyde functionality serves as a versatile anchor for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.
Structure-activity relationship (SAR) studies are crucial in elucidating how specific structural modifications influence the biological activity of a compound series. For pyrazole-based compounds, SAR exploration has revealed key insights. For instance, in the development of inhibitors for the metalloproteases meprin α and meprin β, modifications at the 3 and 5 positions of the pyrazole ring were found to significantly modulate inhibitory activity and selectivity. While a 3,5-diphenylpyrazole (B73989) scaffold already demonstrated high potency against meprin α, the introduction of different substituents allowed for a deeper understanding of the enzyme's active site requirements. nih.gov
Similarly, in the design of 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonists for treating arterial thrombosis, a series of phenyl pyrazole derivatives were optimized. This optimization focused on enhancing selectivity, aqueous solubility, and antiplatelet activity while minimizing off-target effects. The resulting SAR data guided the selection of a clinical candidate, highlighting the power of systematic structural modification of the pyrazole core. nih.gov
The 5-methoxy group of the parent carbaldehyde can also play a significant role in the SAR of its derivatives. The methoxy (B1213986) moiety, being an electron-donating group, can influence the electronic properties of the pyrazole ring and participate in hydrogen bonding with target proteins, potentially enhancing binding affinity and potency. nih.gov The strategic placement of such groups is a key consideration in rational drug design.
Enzyme Inhibition Potentials
Derivatives of 5-methoxy-1H-pyrazole-3-carbaldehyde have been explored as inhibitors of various enzymes implicated in a range of diseases. The pyrazole scaffold provides a robust framework for positioning functional groups that can interact with the active sites of these enzymes.
Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer and other diseases. Pyrazole-based compounds have emerged as a significant class of kinase inhibitors. mdpi.comnih.gov For instance, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed and synthesized as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov
One of the synthesized compounds, 8a , demonstrated potent inhibitory activity against JNK3 with an IC50 value of 227 nM. nih.gov Kinase profiling of a related compound, 7a , revealed high selectivity for JNK3 over a panel of 38 other kinases. nih.gov These findings underscore the potential of the pyrazole scaffold in the development of selective kinase inhibitors. The this compound core can be envisioned as a starting point for the synthesis of novel kinase inhibitors, where the methoxy group could be oriented to interact with specific residues in the kinase ATP-binding pocket.
Table 1: JNK3 Inhibition by 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole Derivatives
| Compound | Structure | JNK3 IC50 (µM) |
|---|---|---|
| 7a | (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | 0.635 |
| 7b | (S)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | 0.824 |
| 8a | (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | 0.227 |
| 8b | (S)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | 0.361 |
Data sourced from a study on novel JNK3 selective inhibitors. nih.gov
Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in physiological processes such as pH regulation and CO2 transport. nih.gov Inhibitors of CAs have therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants. nih.gov Pyrazole derivatives have been investigated as effective inhibitors of human carbonic anhydrase (hCA) isoforms.
In one study, a series of 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives showed potent inhibition against hCA I and hCA II, with KI values in the nanomolar range. nih.gov Another study on 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides also reported significant inhibitory effects on these isoforms. nih.gov Furthermore, a series of benzenesulfonamides incorporating pyrazole-carboxamide moieties yielded isoform-selective inhibitors for hCA I, II, IX, and XII. mdpi.comresearchgate.net For example, compound 4c was a potent inhibitor of hCA I, while showing weaker activity against other isoforms. mdpi.com
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Pyrazole Derivatives
| Compound | hCA I (KI, nM) | hCA II (KI, nM) |
|---|---|---|
| Compound 1 | 5.13 | 11.77 |
| Compound 2 | 6.89 | 14.56 |
| Compound 3 | 8.24 | 23.18 |
| Compound 4 | 9.71 | 35.42 |
| Compound 5 | 16.9 | 67.39 |
Data represents a selection of 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives from a study on carbonic anhydrase inhibitors. nih.gov
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the cosmetics industry. nih.gov Pyrazole derivatives have emerged as promising candidates for tyrosinase inhibition. researchgate.net Carbathioamidopyrazole derivatives with substitutions at the C-3 and C-5 positions have been shown to be effective tyrosinase inhibitors, suggesting that derivatives of this compound could be promising in this regard. nih.gov
One study found that a carbathioamidopyrazole derivative containing a methyl group at the C-3 position and a hydroxyl group at the C-5 position of the pyrazole ring exhibited stronger inhibitory activity than the standard, kojic acid. nih.gov Another study on aryl pyrazole derivatives identified a compound with an IC50 value of 1.56 µM against tyrosinase, which was significantly more potent than kojic acid. unimi.it
Table 3: Tyrosinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | Description | Tyrosinase IC50 (µM) |
|---|---|---|
| Compound 19a | Aryl pyrazole derivative | 1.56 |
| Kojic Acid (standard) | - | 16.05 |
Data from a study on aryl pyrazole derivatives as tyrosinase inhibitors. unimi.it
Monoamine oxidase B (MAO-B) is an important enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.gov A novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives has been shown to be potent inhibitors of both MAO-A and MAO-B isoforms, with some compounds exhibiting high selectivity for MAO-B. researchgate.net For instance, the (S)-enantiomer of one such derivative demonstrated a significant increase in selectivity for MAO-B. researchgate.net The development of selective MAO-B inhibitors is an active area of research, and the pyrazole scaffold offers a promising platform for designing such agents. nih.gov
Table 4: MAO-A and MAO-B Inhibition by 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole Derivatives
| Compound | MAO-A (Ki, nM) | MAO-B (Ki, nM) |
|---|---|---|
| Compound 1 | 4 | 50 |
| Compound 4 | 27 | 1.5 |
Data from a study on pyrazole derivatives as MAO inhibitors. researchgate.net
Anti-proliferative and Cytotoxic Activities in Cancer Research Models
The development of novel anti-proliferative and cytotoxic agents is a central focus of cancer research. Pyrazole derivatives have demonstrated significant potential in this area. globalresearchonline.netnih.gov For example, a series of 5-aminopyrazole derivatives were evaluated for their ability to inhibit the growth of various cancer cell lines. mdpi.comdntb.gov.ua The results indicated that the 3-unsubstituted pyrazole scaffold was a key determinant for anti-proliferative activity. mdpi.com
In one study, a pyrazole derivative, compound 1 , which features a pyrazole ring instead of a double bond in the linker of a combretastatin (B1194345) A-4 analogue, exhibited an IC50 value of 8.4 nM against the colon-26 adenocarcinoma cell line. najah.edu This compound also inhibited tubulin polymerization, a validated mechanism for anticancer drugs. najah.edu
Furthermore, pyrazole-4-sulfonamide derivatives have been synthesized and tested for their in vitro anti-proliferative activity against U937 cells, with some compounds showing promising activity. nih.gov These studies highlight the diverse mechanisms through which pyrazole derivatives can exert their anticancer effects and underscore the potential of the this compound scaffold in the design of new oncology drug candidates.
Table 5: Anti-proliferative Activity of a Pyrazole-based Combretastatin A-4 Analogue
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 1 | Colon-26 adenocarcinoma | 8.4 |
Data from a review on biologically important scaffolds with antiproliferative activities. najah.edu
Anti-inflammatory Activity and Mechanistic Investigations
Derivatives of pyrazole carbaldehyde have emerged as compounds of interest in the search for novel anti-inflammatory agents. Research has shown that pyrazole carbaldehydes incorporating methoxy phenyl groups exhibit notable activity in in-vitro membrane stabilization assays. researchgate.net This method is used to assess anti-inflammatory activity, as the stabilization of red blood cell membranes is analogous to the stabilization of lysosomal membranes, which can prevent the release of inflammatory mediators. researchgate.net Pyrazole carbaldehydes with methoxy phenyl substituents demonstrated the highest percentage of hemolysis, indicating a significant interaction with the cell membrane, a key aspect of their potential anti-inflammatory mechanism. researchgate.net
The anti-inflammatory potential of the pyrazole scaffold is well-established, with many derivatives acting as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923) involved in inflammation. nih.govcu.edu.eg For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated, with compounds like Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showing significant anti-inflammatory effects in carrageenan-induced paw edema models. nih.gov While not direct derivatives of the titular carbaldehyde, these structurally similar compounds underscore the potential of the methoxy-substituted pyrazole core in designing new anti-inflammatory drugs. nih.gov Further investigations into derivatives of this compound could focus on their COX-1/COX-2 selectivity to develop agents with improved gastrointestinal safety profiles. nih.gov
Antimicrobial Activity Spectrum: Antibacterial, Antifungal, and Antitubercular Properties
The pyrazole nucleus is a cornerstone in the development of antimicrobial agents, and derivatives of this compound are part of this exploration. scholarsresearchlibrary.com
Antibacterial Activity: Schiff bases, which are compounds formed by the condensation of an aldehyde with a primary amine, represent a significant class of pyrazole derivatives. Studies on Schiff bases derived from pyrazole-4-carbaldehydes have demonstrated promising antibacterial activity. For example, a series of pyrazole-based Schiff bases were synthesized and tested against various bacterial strains, with some compounds exhibiting significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. scielo.org.co The formation of such derivatives from this compound offers a viable strategy for creating new antibacterial agents. chemmethod.com
Antifungal Activity: The antifungal potential of pyrazole derivatives is also noteworthy. In a study of fluorinated pyrazole aldehydes, a derivative featuring a 2-methoxyphenyl group displayed moderate activity against the phytopathogenic fungus Fusarium culmorum. mdpi.com Furthermore, pyrazole carboxamides, which can be synthesized from pyrazole aldehydes, have shown significant antifungal properties against various plant pathogenic fungi. nih.govresearchgate.net Some isoxazolol pyrazole carboxylate derivatives have demonstrated potent activity, even surpassing commercial fungicides in certain cases. nih.govresearchgate.net These findings suggest that modifying the carbaldehyde group of this compound into other functional groups could yield effective antifungal compounds.
| Compound Type | Derivative Example | Target Fungi | Observed Activity | Reference |
|---|---|---|---|---|
| Fluorinated Pyrazole Aldehyde | 2-methoxyphenyl derivative | F. culmorum | Moderate activity (38.62% inhibition) | mdpi.com |
| Isoxazolol Pyrazole Carboxylate | Compound 7ai | R. solani | Significant activity (EC50 = 0.37 μg/mL) | nih.gov |
| Pyrazole Carboxamide | Compound 5b | C. albicans | Excellent activity |
Antitubercular Properties: The pyrazole scaffold has been investigated for its activity against Mycobacterium tuberculosis. eurjchem.comresearchgate.net Several pyrazole derivatives have shown promising results, with some compounds being active against both drug-susceptible and resistant strains. eurjchem.com For instance, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized, and some derivatives showed high potency against M. tuberculosis H37Rv. researchgate.neteurjchem.com While specific studies on this compound derivatives are limited, the known antitubercular potential of the pyrazole core suggests this is a promising area for future research. nih.gov
Antidiabetic and Hypoglycemic Potential Assessment
Pyrazole derivatives have been recognized for their potential in managing diabetes. nih.gov A significant finding in this area is the identification of 3-methoxy-1H-pyrazole-4-carboxylic acid ethyl ester, a compound structurally related to this compound, as a hypoglycemic agent. nih.gov This highlights the importance of the methoxy-substituted pyrazole ring in exerting antidiabetic effects.
Further research into substituted pyrazole-3-one derivatives has also yielded compounds with potential hypoglycemic activity. nih.gov The mechanism of action for many pyrazole-based antidiabetic agents involves the inhibition or activation of key enzymes involved in glucose metabolism. nih.gov Given the hypoglycemic activity of structurally similar compounds, derivatives of this compound represent a promising scaffold for the development of new antidiabetic drugs.
Antioxidant Activity Evaluation and Radical Scavenging Mechanisms
Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key research goal. Pyrazole derivatives have demonstrated considerable antioxidant properties. nih.gov The mechanism often involves scavenging free radicals, thereby preventing cellular damage. mdpi.com
Studies on pyrano[2,3-c]pyrazole derivatives, which can be synthesized from pyrazole-4-carbaldehydes, have shown significant free radical scavenging effects in DPPH assays. nih.gov Similarly, pyrazolone (B3327878) derivatives, including those with methoxyphenyl substituents, have been identified as potent antioxidants capable of quenching various oxygen free radicals. mdpi.com The antioxidant capacity is often evaluated using methods like the DPPH assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the radical. mdpi.comresearchgate.net The presence of the pyrazole core, often in conjunction with other functional groups, contributes to this radical scavenging ability. nih.gov
Exploration of Other Therapeutic Modalities (e.g., Antiviral, Analgesic, Antidepressant, Insecticidal)
The versatility of the pyrazole scaffold extends to a range of other therapeutic applications. nih.govscholarsresearchlibrary.com
Antiviral Activity: Pyrazole derivatives have been reported to possess a broad spectrum of antiviral activities, making them valuable in the development of new antiviral drugs. nih.govnih.gov
Analgesic Activity: Often linked to their anti-inflammatory properties, many pyrazole derivatives exhibit significant analgesic effects. nih.govnih.govrjpbr.com The mechanism is frequently tied to the inhibition of prostaglandin (B15479496) synthesis. cu.edu.eg
Antidepressant Activity: Recent in silico studies have explored pyrazole carbaldehyde derivatives as potential antidepressants, specifically as selective serotonin (B10506) reuptake inhibitors (SSRIs). researchgate.netorientjchem.org Molecular docking studies suggest these compounds can bind effectively to the human serotonin transporter protein. researchgate.netorientjchem.org Other related pyrazoline derivatives have also shown antidepressant effects in preclinical models, often by inhibiting monoamine oxidase (MAO-A). chula.ac.thnih.gov
Insecticidal Activity: The pyrazole structure is found in several commercial insecticides. scholarsresearchlibrary.comdntb.gov.ua This established application highlights the potential for developing new pest control agents from pyrazole derivatives.
| Therapeutic Area | Compound Class | Potential Mechanism of Action | Reference |
|---|---|---|---|
| Antiviral | General Pyrazole Derivatives | Various | nih.govnih.gov |
| Analgesic | General Pyrazole Derivatives | COX Inhibition | nih.govrjpbr.com |
| Antidepressant | Pyrazole Carbaldehyde Derivatives | SSRI, MAO-A Inhibition | researchgate.netorientjchem.orgchula.ac.th |
| Insecticidal | General Pyrazole Derivatives | Various | scholarsresearchlibrary.comdntb.gov.ua |
Applications in Materials Science and Agrochemical Research
Development of Fluorescent and Luminescent Materials Utilizing Pyrazole (B372694) Carbaldehyde Scaffolds
The pyrazole nucleus is a key component in the design of various heterocyclic compounds that exhibit fluorescence and luminescence. bohrium.com Pyrazole C-3/C-5 carbaldehydes are of particular interest as they serve as versatile precursors for creating larger, conjugated systems with desirable photophysical properties. bohrium.comresearchgate.net The reaction of the carbaldehyde group with different nucleophiles allows for the synthesis of molecular hybrids and fused heterocyclic systems that can be explored for applications in bio-imaging and as chemosensors. bohrium.com While specific studies on the luminescent properties of materials derived directly from 5-methoxy-1H-pyrazole-3-carbaldehyde are not extensively detailed in current literature, the broader class of pyrazole-based scaffolds is recognized for its potential in materials science. bohrium.comresearchgate.net The investigation into pyrazole derivatives has led to the development of highly fluorescent scaffolds. bohrium.com
Integration of Pyrazole Carbaldehydes in Agrochemical Formulations
Pyrazole derivatives are significant in the agricultural sector, where they form the basis of various herbicides, fungicides, and insecticides designed for crop protection. researchgate.net The core pyrazole structure is a key feature in several commercial agrochemical products. The utility of pyrazole carbaldehydes, such as 1H-pyrazole-3-carbaldehyde, lies in their role as precursors in the synthesis of these more complex agrochemicals. lookchem.com The aldehyde functional group provides a reactive site for the construction of diverse molecular architectures, enabling the development of new active ingredients for agrochemical formulations. vulcanchem.comcymitquimica.com
Chelation and Adsorption Studies: Application as Sorbents for Heavy Metal Extraction
The ability of pyrazole derivatives to act as ligands for metal ions has been a subject of extensive research in coordination chemistry. nih.gov This property is harnessed for the development of materials capable of extracting heavy metals from aqueous solutions. A notable example is the use of a modified silica (B1680970) gel functionalized with a pyrazole carbaldehyde derivative to create a sorbent for heavy metal ions. nih.govresearchgate.netsemanticscholar.org
In one study, a new chelating material, SiNP, was synthesized by immobilizing 1,5-dimethyl-1H-pyrazole-3-carbaldehyde onto a silica gel that was pre-functionalized with 3-aminopropyltrimethoxysilane. nih.govresearchgate.netsemanticscholar.org This created a sorbent with a high affinity for certain toxic heavy metals. The adsorption capacities of this material for Lead (Pb(II)), Cadmium (Cd(II)), Copper (Cu(II)), and Zinc (Zn(II)) were investigated. nih.gov The results demonstrated that the material has a significant capacity for adsorbing these metals, with a particularly high selectivity for Pb(II). nih.gov The efficiency of metal ion binding to such chelating materials is influenced by factors including the nature, charge, and size of the metal ion. researchgate.net
The research highlights the potential of pyrazole carbaldehyde-based materials as effective sorbents for environmental remediation efforts aimed at removing heavy metals from contaminated water. nih.govmdpi.com
Table 1: Adsorption Capacity of Pyrazole Carbaldehyde-Modified Silica (SiNP) for Various Heavy Metal Ions
| Metal Ion | Adsorption Capacity (mg/g) |
|---|---|
| Pb(II) | 74.89 |
| Cd(II) | Not specified |
| Cu(II) | Not specified |
| Zn(II) | Not specified |
Data sourced from a study on a sorbent prepared by immobilizing 1,5-dimethyl-1H-pyrazole-3-carbaldehyde on modified silica gel. nih.gov
Future Perspectives and Emerging Research Directions
Development of Green and Sustainable Synthetic Methodologies for 5-methoxy-1H-pyrazole-3-carbaldehyde
Traditional synthetic routes for pyrazole (B372694) derivatives often rely on hazardous reagents, harsh reaction conditions, and environmentally harmful organic solvents, posing significant challenges to sustainable chemistry. benthamdirect.comsci-hub.se Consequently, a major focus of future research is the development of green and economically viable synthetic protocols. sci-hub.seresearchgate.net These modern approaches prioritize energy efficiency, the use of non-toxic solvents, and catalyst-free or recyclable catalyst systems. researchgate.netias.ac.in
Key green methodologies being explored for the synthesis of pyrazole cores include:
Microwave and Ultrasound-Assisted Synthesis: These techniques accelerate reaction rates, often leading to higher yields in shorter timeframes and under solvent-free conditions. sci-hub.senih.gov Microwave-assisted one-pot synthesis in aqueous media represents a particularly efficient and environmentally friendly route. sci-hub.se
Aqueous Medium Reactions: Utilizing water as a universal and green solvent is a primary goal for sustainable pyrazole synthesis. researchgate.net Reactions performed in water at room temperature or with gentle heating are being developed to minimize environmental impact. researchgate.netnih.gov
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, thus saving time, energy, and resources. researchgate.netias.ac.innih.gov The development of MCRs for functionalized pyrazoles under solvent-less or aqueous conditions is a promising area of research. ias.ac.innih.gov
Novel Catalysis: The use of biodegradable catalysts, such as maltobiose, or reusable systems like magnetic nanoparticles and heteropolyacids, aligns with green chemistry principles by improving atom economy and simplifying purification. researchgate.netias.ac.intandfonline.com Catalyst-free procedures in green solvents like water or ethanol (B145695) are also being investigated. tandfonline.com
These sustainable strategies are directly applicable to the synthesis of this compound and its precursors, aiming to make its production more environmentally benign and cost-effective.
Table 1: Green Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often in aqueous or solvent-free conditions. | Rapid reaction times, high yields, energy efficiency. | sci-hub.senih.gov |
| Ultrasound Irradiation | Employs ultrasonic waves to promote the reaction, often at room temperature. | Environmentally friendly, cost-effective, improved sustainability. | benthamdirect.comresearchgate.net |
| Aqueous Medium Reactions | Uses water as the reaction solvent, avoiding volatile organic compounds (VOCs). | Eco-friendly, safe, and convenient. | sci-hub.seresearchgate.net |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form a complex product. | High atom economy, reduced waste, simplified procedures. | ias.ac.innih.gov |
| Green Catalysis | Involves the use of biodegradable, reusable, or non-toxic catalysts. | High selectivity, recyclability of catalyst, environmentally benign. | researchgate.nettandfonline.com |
Advanced Functionalization Strategies for Enhanced Biological and Material Applications
The versatility of the pyrazole scaffold allows for extensive structural modification to fine-tune its physicochemical and biological properties. nih.gov Advanced functionalization of this compound is a key research direction aimed at creating derivatives with enhanced potency, selectivity, and novel applications in medicine and material sciences. mdpi.comnih.gov
Emerging functionalization strategies include:
Transition-Metal-Catalyzed C-H Functionalization: This powerful technique enables the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring without the need for pre-functionalized starting materials. rsc.orgrsc.org It offers a streamlined path to a wide range of substituted pyrazoles, allowing for modifications at positions that are difficult to access through traditional methods. rsc.orgresearchgate.net
N-Alkylation and N-Arylation: Modification at the nitrogen atoms of the pyrazole ring is crucial for modulating biological activity and physical properties. nih.gov Developing regioselective methods for N-substitution allows for precise control over the final molecular architecture, which is essential for optimizing interactions with biological targets.
Incorporation of Fluorine Moieties: The introduction of fluorine or fluoroalkyl groups onto the pyrazole ring can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov Strategies for the regioselective synthesis of fluorine-containing pyrazoles are of great interest for developing new drug candidates. nih.govmdpi.com
Electrooxidative Functionalization: This electrochemical approach provides an efficient method for C-Cl, C-Br, C-I, and C-S bond formation on the pyrazole ring, offering an alternative to traditional methods that often require harsh reagents. nih.gov
These advanced methods will facilitate the creation of diverse libraries of derivatives based on this compound for screening and development. mdpi.com
Table 2: Advanced Functionalization Strategies for Pyrazoles
| Strategy | Description | Potential Impact | Reference |
|---|---|---|---|
| C-H Functionalization | Directly forms new bonds at C-H sites on the pyrazole ring using a transition metal catalyst. | Access to novel derivatives, improved synthetic efficiency. | rsc.orgrsc.org |
| N-Alkylation/N-Arylation | Introduces alkyl or aryl groups at the nitrogen atoms of the pyrazole. | Modulates biological activity, solubility, and pharmacokinetic properties. | nih.gov |
| Fluorination | Incorporates fluorine or fluoroalkyl (e.g., -CF3) groups into the pyrazole structure. | Enhances metabolic stability, binding affinity, and cell permeability. | nih.gov |
| Electrooxidative Coupling | Uses electrochemical methods to form new bonds (e.g., C-S, C-Cl) on the pyrazole core. | Provides a green and efficient route to halogenated and thiolated pyrazoles. | nih.gov |
Integration of High-Throughput Screening and Computational Methods in Drug Discovery
The discovery of novel therapeutics based on the this compound scaffold is being accelerated by the integration of computational chemistry and high-throughput screening (HTS). eurasianjournals.comchemmethod.com These technologies offer a cost-effective and efficient alternative to traditional laboratory methods, enabling the rapid identification and optimization of lead compounds. eurasianjournals.comresearchgate.net
Key integrated approaches include:
High-Throughput Virtual Screening (HTVS): HTVS uses computational algorithms to screen vast libraries of virtual compounds against a specific biological target. chemmethod.comresearchgate.net This approach can quickly identify promising pyrazole-based candidates with high binding affinity, helping to prioritize compounds for synthesis and experimental testing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models are developed to correlate the chemical structures of pyrazole derivatives with their biological activities. nih.gov These models can predict the potency of newly designed compounds, guiding the rational design of derivatives with enhanced anticancer or other therapeutic activities. nih.gov
Molecular Modeling and Docking: Techniques such as molecular docking predict the binding modes and affinities of pyrazole derivatives to biological targets like protein kinases. eurasianjournals.com This provides detailed insights into the molecular interactions that are crucial for activity, facilitating the optimization of lead compounds. eurasianjournals.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations explore the dynamic behavior and conformational flexibility of pyrazole derivatives and their target complexes over time, offering a more realistic understanding of their interactions. eurasianjournals.com
The synergy between these computational methods and experimental validation is crucial for accelerating the drug discovery pipeline for pyrazole-based agents. eurasianjournals.comchemmethod.com
Table 3: Computational and Screening Methods in Pyrazole Drug Discovery
| Method | Application | Advantage | Reference |
|---|---|---|---|
| High-Throughput Virtual Screening (HTVS) | Screening large virtual libraries to identify potential inhibitors for targets like kinases. | Accelerates hit identification; cost-effective. | chemmethod.comresearchgate.net |
| QSAR Modeling | Predicting the biological activity of novel compounds based on their chemical structure. | Guides rational drug design and lead optimization. | nih.gov |
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to its target protein. | Provides insights into structure-activity relationships. | eurasianjournals.comnih.gov |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules to study the stability of ligand-protein complexes. | Offers a dynamic view of molecular interactions. | eurasianjournals.com |
Exploration of Novel Application Domains for this compound Derivatives
While pyrazole derivatives are well-established in medicine, ongoing research is exploring their potential in other technologically and biologically important fields. mdpi.comsciensage.info The unique structural and electronic properties of the pyrazole ring make it a versatile scaffold for a range of applications beyond traditional pharmaceuticals. benthamdirect.commdpi.com
Emerging application domains include:
Agrochemicals: The pyrazole core is found in a variety of commercial fungicides, insecticides, and herbicides. mdpi.comnih.gov Future research will focus on designing novel derivatives of this compound with improved potency, selectivity, and environmental safety profiles for agricultural use.
Materials Science: Polyfunctionalized pyrazoles are being investigated for their applications in materials chemistry, particularly for their dyeing and fluorescence properties. mdpi.com Derivatives could be developed as organic light-emitting diodes (OLEDs), fluorescent sensors, or other advanced materials.
Neurodegenerative Diseases: There is growing interest in developing pyrazole-containing compounds as therapeutic agents for neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov The ability to functionalize the pyrazole scaffold allows for the design of molecules that can target specific pathways involved in these complex diseases. nih.gov
Antimicrobial Agents: With the rise of drug-resistant bacteria, there is a critical need for new antimicrobial agents. nih.gov Pyrazole derivatives have shown promise as potent antibacterial agents, including against resistant strains like MRSA, opening a vital area for future drug development. nih.gov
The exploration of these novel domains will significantly broaden the impact and utility of compounds derived from this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
